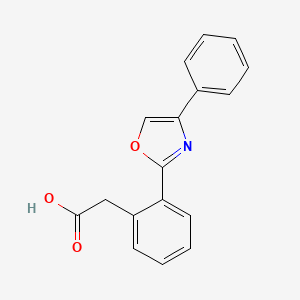
(6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine is a complex organophosphorus compound. Organophosphorus compounds are widely studied due to their diverse applications in fields such as catalysis, materials science, and medicinal chemistry. This particular compound features multiple fluorophenyl groups and a phenoxathiin moiety, which may impart unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine likely involves multiple steps, including the formation of the phenoxathiin core and the introduction of the phosphino and fluorophenyl groups. Common synthetic routes may include:
Formation of Phenoxathiin Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Phosphino Groups: Phosphino groups can be introduced via reactions with phosphine reagents.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine may undergo various types of chemical reactions, including:
Oxidation: The phosphino groups can be oxidized to form phosphine oxides.
Substitution: The fluorophenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogenating agents and nucleophiles.
Coordination: Transition metal salts such as palladium or platinum complexes can be used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted fluorophenyl derivatives.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in homogeneous catalysis, facilitating various organic transformations.
Materials Science: It can be used in the design of advanced materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Organophosphorus compounds are often explored for their potential as therapeutic agents.
Biological Probes: The compound can be used as a probe to study biological processes involving phosphorus-containing molecules.
Industry
Agriculture: Organophosphorus compounds are used in the development of pesticides and herbicides.
Electronics: The compound may find applications in the fabrication of electronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of (6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating the activation of substrates. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Bis(diphenylphosphino)ethane (dppe): Another common ligand with similar coordination properties.
Phenoxathiin Derivatives: Compounds containing the phenoxathiin core, which may exhibit similar electronic properties.
Uniqueness
(6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine is unique due to the combination of multiple fluorophenyl groups and the phenoxathiin moiety, which may impart distinct reactivity and properties compared to other organophosphorus compounds.
Eigenschaften
Molekularformel |
C36H22F4OP2S |
|---|---|
Molekulargewicht |
640.6 g/mol |
IUPAC-Name |
bis(4-fluorophenyl)-[6-[(3-fluorophenyl)-(4-fluorophenyl)phosphanyl]phenoxathiin-4-yl]phosphane |
InChI |
InChI=1S/C36H22F4OP2S/c37-23-10-16-27(17-11-23)42(28-18-12-24(38)13-19-28)31-6-2-8-33-35(31)41-36-32(7-3-9-34(36)44-33)43(29-20-14-25(39)15-21-29)30-5-1-4-26(40)22-30/h1-22H |
InChI-Schlüssel |
SSCKVTDXCPXUSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)P(C2=CC=C(C=C2)F)C3=C4C(=CC=C3)SC5=CC=CC(=C5O4)P(C6=CC=C(C=C6)F)C7=CC=C(C=C7)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


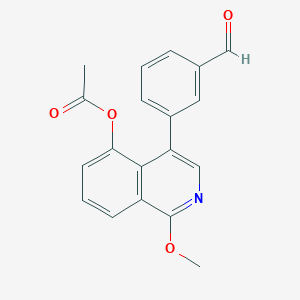
![3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12888225.png)
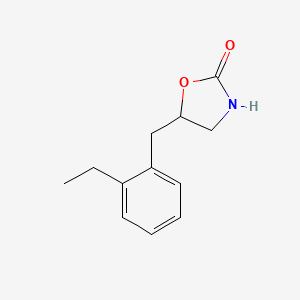
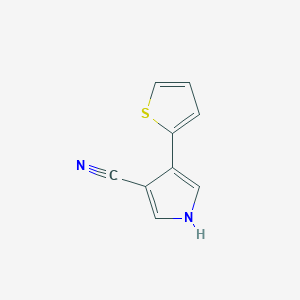
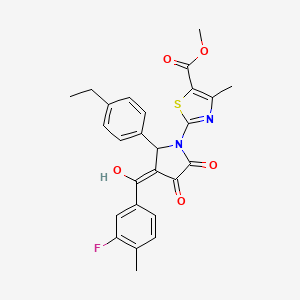
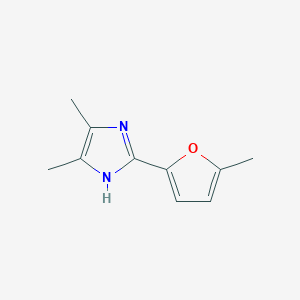

![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
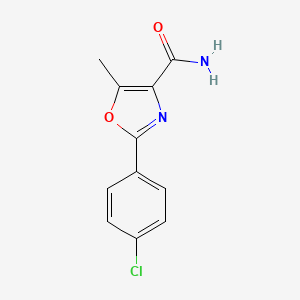
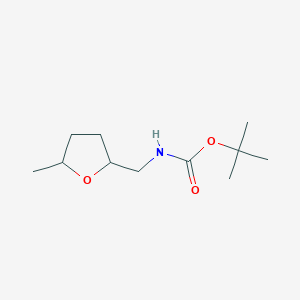
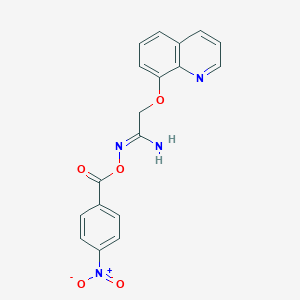
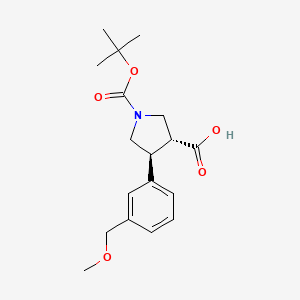
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)
